molecular formula C23H31ClN2O3S B12200260 1-[4-Chloro-3-(pentyloxy)benzenesulfonyl]-4-(2,3-dimethylphenyl)piperazine

1-[4-Chloro-3-(pentyloxy)benzenesulfonyl]-4-(2,3-dimethylphenyl)piperazine

Cat. No.: B12200260
M. Wt: 451.0 g/mol
InChI Key: KWTSPXNRGLNMBD-UHFFFAOYSA-N
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Description

1-[4-Chloro-3-(pentyloxy)benzenesulfonyl]-4-(2,3-dimethylphenyl)piperazine is a complex organic compound that features a piperazine ring substituted with a chlorinated benzenesulfonyl group and a dimethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-Chloro-3-(pentyloxy)benzenesulfonyl]-4-(2,3-dimethylphenyl)piperazine typically involves multiple steps, starting with the preparation of the intermediate compounds. One common route involves the sulfonylation of 4-chloro-3-(pentyloxy)benzenesulfonyl chloride with 4-(2,3-dimethylphenyl)piperazine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

1-[4-Chloro-3-(pentyloxy)benzenesulfonyl]-4-(2,3-dimethylphenyl)piperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the chlorinated benzene ring, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted benzene derivatives.

Scientific Research Applications

1-[4-Chloro-3-(pentyloxy)benzenesulfonyl]-4-(2,3-dimethylphenyl)piperazine has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of advanced materials and polymers with specific properties.

Mechanism of Action

The mechanism of action of 1-[4-Chloro-3-(pentyloxy)benzenesulfonyl]-4-(2,3-dimethylphenyl)piperazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 1-[4-Chloro-3-(pentyloxy)benzenesulfonyl]-4-phenylpiperazine
  • 1-[4-Chloro-3-(pentyloxy)benzenesulfonyl]-4-(2,3-dimethylphenyl)morpholine

Uniqueness

1-[4-Chloro-3-(pentyloxy)benzenesulfonyl]-4-(2,3-dimethylphenyl)piperazine is unique due to the presence of both the piperazine ring and the specific substitution pattern on the benzene ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C23H31ClN2O3S

Molecular Weight

451.0 g/mol

IUPAC Name

1-(4-chloro-3-pentoxyphenyl)sulfonyl-4-(2,3-dimethylphenyl)piperazine

InChI

InChI=1S/C23H31ClN2O3S/c1-4-5-6-16-29-23-17-20(10-11-21(23)24)30(27,28)26-14-12-25(13-15-26)22-9-7-8-18(2)19(22)3/h7-11,17H,4-6,12-16H2,1-3H3

InChI Key

KWTSPXNRGLNMBD-UHFFFAOYSA-N

Canonical SMILES

CCCCCOC1=C(C=CC(=C1)S(=O)(=O)N2CCN(CC2)C3=CC=CC(=C3C)C)Cl

Origin of Product

United States

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